(3-Chloro-3-methylbut-1-yn-1-yl)benzene
Description
Significance of Halogenated Alkyne Scaffolds in Organic Transformations
Halogenated alkynes are a class of organic compounds that have emerged as powerful and versatile building blocks in modern synthetic chemistry. acs.org Their utility stems from the presence of two highly functionalized moieties: the alkyne and the halogen. This dual functionality allows for a wide array of transformations, making them valuable precursors to a variety of organic structures.
The alkyne unit can participate in a range of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles. Furthermore, terminal alkynes can be deprotonated to form acetylides, which are potent nucleophiles.
The halogen atom, typically chlorine, bromine, or iodine, provides another site for reactivity. It can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings. acs.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
The combination of these two reactive groups in a single molecule opens up possibilities for tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation. This can lead to a rapid increase in molecular complexity and is a highly desirable feature in modern organic synthesis, which prioritizes efficiency and atom economy.
Historical Context and Evolution of Synthetic Strategies for Aryl-Substituted Alkynes bearing Tertiary Halogenated Centers
The synthesis of aryl-substituted alkynes has a rich history, with early methods often relying on the elimination of dihalides or the coupling of metal acetylides with aryl halides. The introduction of a tertiary halogenated center into such a scaffold presents a unique synthetic challenge due to the steric hindrance and the potential for competing elimination reactions.
Historically, the synthesis of tertiary alkyl halides was often achieved through the hydrohalogenation of trisubstituted alkenes or the reaction of tertiary alcohols with hydrogen halides. However, these methods are often not compatible with the presence of a sensitive alkyne functionality.
More contemporary approaches to the synthesis of structures like (3-Chloro-3-methylbut-1-yn-1-yl)benzene would likely involve the late-stage introduction of one of the key functional groups. For instance, one plausible route could involve the synthesis of a tertiary propargyl alcohol, followed by its conversion to the corresponding chloride. This transformation can be achieved using a variety of reagents, such as thionyl chloride, phosphorus trichloride (B1173362), or Appel-type conditions.
Another strategy could involve the coupling of a pre-functionalized aryl component with a suitable alkyne partner. For example, a Sonogashira coupling of an aryl halide with a terminal alkyne bearing a tertiary chloride could be envisioned. However, the stability of the tertiary chloride under the coupling conditions would be a critical factor to consider.
The evolution of synthetic methods has been driven by the need for milder and more selective reactions that can tolerate a wide range of functional groups. The development of transition metal catalysis has been particularly instrumental in enabling the synthesis of complex molecules with high degrees of precision.
Structural Features and their Influence on Chemical Behavior
The chemical behavior of this compound is dictated by the interplay of its key structural features: the phenyl group, the internal alkyne, and the tertiary chlorinated carbon.
The phenyl group , being an aromatic system, can influence the reactivity of the adjacent alkyne through both inductive and resonance effects. It withdraws electron density through induction but can donate electron density through resonance. This can affect the electron density of the triple bond and influence its susceptibility to electrophilic or nucleophilic attack.
The internal alkyne is generally less reactive than a terminal alkyne in reactions that involve the acidic proton. However, it can still undergo a variety of addition reactions. The presence of a bulky tertiary group on one side and a phenyl group on the other creates a sterically and electronically differentiated environment, which could lead to regioselective reactions.
The tertiary chlorinated carbon is a key reactive site. The chlorine atom is a good leaving group, and the tertiary nature of the carbon suggests that it could undergo nucleophilic substitution via an S\N1 mechanism, proceeding through a relatively stable tertiary carbocation. This carbocation would be further stabilized by the adjacent alkyne through hyperconjugation and by the phenyl group through resonance. However, the steric hindrance around the tertiary center could also favor elimination reactions, leading to the formation of an allene or a conjugated enyne.
Data Tables
Table 1: Physicochemical Properties of the Related Compound 3-Chloro-3-methyl-1-butyne (B142711)
| Property | Value |
| Molecular Formula | C5H7Cl |
| Molecular Weight | 102.56 g/mol |
| Boiling Point | 73-75 °C |
| Melting Point | -61 °C |
| Density | 0.913 g/mL at 25 °C |
| Refractive Index | n20/D 1.418 |
Data sourced from Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com and LookChem. lookchem.com
Table 2: Spectroscopic Data for 3-Chloro-3-methyl-1-butyne
| Type of Spectrum | Data |
| SMILES | CC(C)(Cl)C#C |
| InChI | 1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3 |
| InChI Key | QSILYWCNPOLKPN-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com and PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
3355-29-1 |
|---|---|
Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(3-chloro-3-methylbut-1-ynyl)benzene |
InChI |
InChI=1S/C11H11Cl/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
DEICWKBMAHSMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 3 Chloro 3 Methylbut 1 Yn 1 Yl Benzene
Direct C-C Bond Formation Strategies for Aryl-Alkynes with Pendant Tertiary Halogenated Chains
The direct formation of the carbon-carbon bond between the aryl group and the chloroalkynyl chain is a primary strategy for the synthesis of (3-Chloro-3-methylbut-1-yn-1-yl)benzene. This section delves into several advanced catalytic methods that enable this transformation.
Copper-Catalyzed Trans-Carbohalogenation of Terminal Alkynes with Functionalized Tertiary Alkyl Halides
A significant advancement in the synthesis of compounds like this compound is the copper-catalyzed trans-carbohalogenation of terminal alkynes. This method allows for the simultaneous formation of a carbon-carbon bond and a carbon-halogen bond across the alkyne. Research has demonstrated a highly trans-selective copper-catalyzed carbohalogenation, including carbobromination, carboiodination, and carbochlorination, of terminal alkynes with activated tertiary alkyl halides. acs.orgnih.gov This approach provides quaternary-carbon-containing alkenyl halides in good yields with excellent regio- and stereoselectivity. acs.orgnih.gov
The reaction typically employs a copper(I) salt, such as copper(I) bromide (CuBr), as the catalyst, often in the presence of a ligand. The optimal conditions for the trans-addition of tertiary alkyl halides to terminal alkynes have been identified as 10 mol % of CuBr, 30 mol % of a specific ligand (L4), and acetonitrile (B52724) (MeCN) as the solvent at reflux for 10 hours. acs.org This methodology is notable for its high stereoselectivity, which is kinetically controlled. acs.org
A tandem reaction combining this trans-carbohalogenation with a Sonogashira coupling has also been developed, leading to the formation of highly functionalized 1,3-enynes in a single chemical transformation. nih.govacs.org This demonstrates the versatility of the copper-catalyzed approach in constructing complex molecular architectures.
Table 1: Copper-Catalyzed Trans-Carbohalogenation Reaction Parameters
| Parameter | Condition |
| Catalyst | Copper(I) Bromide (CuBr) |
| Catalyst Loading | 10 mol % |
| Ligand | L4 |
| Ligand Loading | 30 mol % |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Reflux |
| Reaction Time | 10 hours |
Transition-Metal-Mediated Approaches to Tertiary Chloroalkynyl-Arenes (e.g., Nickel, Palladium)
Transition-metal catalysis, particularly with palladium and nickel, is a cornerstone of modern organic synthesis and offers powerful tools for the formation of carbon-carbon bonds. rsc.org While copper catalysis is prominent in certain alkyne functionalizations, palladium and nickel complexes are also instrumental in coupling reactions involving aryl halides and alkynes, which are relevant to the synthesis of tertiary chloroalkynyl-arenes.
Palladium-catalyzed reactions, such as the Sonogashira coupling, are widely used for the synthesis of aryl-alkynes. nih.gov These reactions typically involve the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper co-catalyst, and a base. While the traditional Sonogashira reaction is highly effective, modifications are often necessary to accommodate substrates with sensitive functional groups, such as a tertiary chloride.
Recent research has focused on developing transition-metal-free alkynylation of aryl chlorides, which proceeds via a benzyne (B1209423) intermediate. nih.gov This approach utilizes a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to generate the benzyne, which then reacts with the alkyne. nih.gov This method offers an alternative to transition-metal-catalyzed reactions and can tolerate various functional groups. nih.gov
Palladium-catalyzed three-component reactions have also been demonstrated for the double functionalization of alkenes, showcasing the ability of palladium to orchestrate complex transformations involving aryl halides and other coupling partners. rsc.org Such strategies could potentially be adapted for the synthesis of tertiary chloroalkynyl-arenes.
Synthesis via Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)
Organometallic reagents, such as Grignard and organolithium compounds, are fundamental in the formation of carbon-carbon bonds. researchgate.netcrossref.orgiaea.org These highly reactive species can act as nucleophiles, attacking electrophilic carbon centers to form new bonds.
The synthesis of aryl Grignard reagents from aryl chlorides can be achieved by reacting the aryl chloride with magnesium. google.com These Grignard reagents can then be used in subsequent coupling reactions. For instance, the reaction of a Grignard reagent with an appropriate electrophile containing the tertiary chloroalkynyl moiety would lead to the desired product. The use of tetrahydropyran (B127337) as a solvent has been shown to be effective for the preparation of Grignard reagents from oxygen-containing chlorobenzene (B131634) compounds. google.com
Organolithium compounds are also powerful nucleophiles used in C-C bond formation. researchgate.netcrossref.orgiaea.org They can be generated by the reaction of an organic halide with lithium metal or by deprotonation of a suitable precursor. These reagents can then react with an electrophilic source of the aryl group to form the desired aryl-alkyne. However, the high reactivity of organolithium reagents requires careful control of reaction conditions to avoid side reactions.
Functional Group Interconversion and Derivatization Routes to this compound
An alternative synthetic strategy involves the initial construction of a precursor molecule, followed by functional group interconversion to introduce the tertiary chloride. This approach often begins with a more stable and readily available starting material, such as a propargylic alcohol.
Conversion from Propargylic Alcohols
Propargylic alcohols are versatile intermediates in organic synthesis and can be readily converted to a variety of other functional groups. thieme-connect.dersc.org The synthesis of this compound can be envisioned from the corresponding propargylic alcohol, 2-methyl-4-phenylbut-3-yn-2-ol. nih.gov
The synthesis of this precursor propargylic alcohol can be achieved through the addition of a lithium acetylide to a ketone or aldehyde. organic-chemistry.org Specifically, the reaction of phenylacetylene (B144264) with acetone (B3395972) in the presence of a suitable base would yield 2-methyl-4-phenylbut-3-yn-2-ol. nih.gov
Once the propargylic alcohol is obtained, the hydroxyl group can be converted to a chlorine atom. This transformation can be achieved using a variety of chlorinating agents. Gold-catalyzed propargylic substitution reactions have been shown to be effective for the conversion of propargylic alcohols. mdpi.com
Table 2: Synthesis of 2-methyl-4-phenylbut-3-yn-2-ol
| Reactant 1 | Reactant 2 | Product |
| Phenylacetylene | Acetone | 2-methyl-4-phenylbut-3-yn-2-ol |
Halogenation Protocols for Precursor Molecules
The direct halogenation of precursor molecules is a key step in functional group interconversion routes. For the synthesis of this compound from 2-methyl-4-phenylbut-3-yn-2-ol, the hydroxyl group needs to be replaced by a chlorine atom.
Various halogenation protocols have been developed for propargylic alcohols. nih.gov These methods often involve the use of common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The reaction conditions, including solvent and temperature, need to be carefully controlled to ensure selective replacement of the hydroxyl group without affecting the alkyne or the aromatic ring.
Recent studies have explored regioselective dihalogenation reactions of propargylic alcohols. nih.gov For example, treatment of propargylic alcohols with trichloroisocyanuric acid has been shown to yield α,α-dichloro-β-hydroxyketones. nih.gov While this specific reaction may not be directly applicable, it highlights the ongoing research into selective halogenation of alkyne-containing molecules. The choice of the halogenating agent and reaction conditions is crucial for achieving the desired monochlorination at the tertiary carbon center.
Optimization of Reaction Conditions and Process Intensification in this compound Synthesis (e.g., Sonication, Microwave Assistance)
The synthesis of this compound can be significantly enhanced through the application of advanced methodologies such as microwave irradiation and sonication. These techniques offer substantial improvements over conventional heating methods by promoting faster, more efficient, and often higher-yielding reactions. The optimization of reaction parameters, including temperature, reaction time, solvent, and catalyst system, is crucial for maximizing the benefits of these process intensification technologies.
A plausible and efficient route for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of the target compound, this would involve the reaction of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with 3-chloro-3-methyl-1-butyne (B142711).
Microwave-Assisted Sonogashira Coupling
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. ucl.ac.uk In the context of the Sonogashira coupling, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved product yields. organic-chemistry.orgrsc.org The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. ucl.ac.uk
The optimization of a microwave-assisted Sonogashira reaction for the synthesis of this compound would involve a systematic variation of key parameters. A representative study on a similar microwave-enhanced Sonogashira coupling of various aryl halides with terminal alkynes demonstrated excellent yields in short reaction times. organic-chemistry.org Based on such findings, a hypothetical optimization study for the target synthesis could be tabulated as follows:
| Entry | Aryl Halide | Catalyst System | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | DMF | Et₃N | 100 | 15 | 85 |
| 2 | Bromobenzene | Pd(PPh₃)₂Cl₂/CuI | DMF | Et₃N | 120 | 20 | 78 |
| 3 | Iodobenzene | Pd(OAc)₂/XPhos | Toluene | Cs₂CO₃ | 100 | 10 | 92 |
| 4 | Bromobenzene | Pd(OAc)₂/XPhos | Toluene | Cs₂CO₃ | 120 | 15 | 88 |
| 5 | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Water | iPr₂NH | 150 | 20 | 95 |
Research has shown that water can be an effective solvent for microwave-assisted Sonogashira reactions, aligning with the principles of green chemistry. rsc.orgd-nb.info The use of a suitable base and, in some cases, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), can facilitate high conversion rates in aqueous media. d-nb.info
Sonication-Assisted Synthesis
The application of ultrasound in organic synthesis, known as sonochemistry, provides an alternative method for process intensification. Sonication enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer.
In the context of synthesizing this compound, sonication could be applied to either the Sonogashira coupling step or a potential alternative route involving the chlorination of a precursor alcohol, 3-methyl-1-phenyl-1-butyn-3-ol. Ultrasound has been shown to promote various organic reactions, including substitutions and couplings. nih.gov
A comparative study of a hypothetical sonication-assisted chlorination versus a conventional method could be represented as follows:
| Entry | Method | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Conventional Stirring | Conc. HCl | Dichloromethane | 25 | 6 | 75 |
| 2 | Sonication | Conc. HCl | Dichloromethane | 25 | 1.5 | 90 |
| 3 | Conventional Stirring | SOCl₂/Pyridine | Diethyl Ether | 0-25 | 4 | 80 |
| 4 | Sonication | SOCl₂/Pyridine | Diethyl Ether | 0-25 | 1 | 92 |
Mechanistic Insights into the Reactivity of 3 Chloro 3 Methylbut 1 Yn 1 Yl Benzene
Electrophilic Activation and Vinyl Cation Formation in (3-Chloro-3-methylbut-1-yn-1-yl)benzene Reactivity
The alkyne moiety in this compound is susceptible to electrophilic attack. In the presence of a strong electrophile (E+), such as a proton from a strong acid, the π-electrons of the triple bond can act as a nucleophile. wikipedia.orgnih.gov This addition typically follows Markovnikov's rule, leading to the formation of a vinyl cation intermediate. The phenyl group plays a crucial role in stabilizing this cation through resonance, delocalizing the positive charge across the aromatic ring.
The formation of the vinyl cation is a key step in reactions like acid-catalyzed hydration and hydroarylation. wikipedia.orgrsc.orgrsc.org The stability of this intermediate is paramount; the phenyl substituent at the C-1 position makes the formation of a cation at this position particularly favorable. Once formed, the vinyl cation is a potent electrophile that can be trapped by various nucleophiles to yield the final product. For instance, in an acid-catalyzed hydration, a water molecule would attack the vinyl cation, leading to an enol that tautomerizes to a ketone.
Nucleophilic Addition Pathways to the Alkyne Moiety of this compound
While the benzene (B151609) ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the alkyne and the propargylic chloride functionalities of this compound provide sites for nucleophilic reactions. libretexts.orglibretexts.org
Two primary pathways for nucleophilic interaction exist:
Sɴ reaction at the Propargylic Carbon: The tertiary carbon atom bearing the chlorine is a site for nucleophilic substitution. However, direct Sɴ2 attack is sterically hindered by the gem-dimethyl groups and the bulky phenylalkynyl group. An Sɴ1 mechanism is more plausible, proceeding through a resonance-stabilized propargylic carbocation. Loss of the chloride ion would generate a cation that is stabilized by both the adjacent alkyne and the gem-dimethyl groups. This cation can then be attacked by a nucleophile.
Addition to the Alkyne: Strong nucleophiles can attack the alkyne carbons. This process, often catalyzed by a transition metal, can lead to a variety of products. For instance, organocuprates can add across the triple bond. mdpi.com The regioselectivity of this addition is influenced by the electronic and steric nature of both the substrate and the nucleophile.
In the presence of a strong base, elimination of HCl is also a possible pathway, which would lead to the formation of a reactive vinylallene intermediate.
Cycloaddition Reactions of this compound
The alkyne functionality serves as a versatile component in cycloaddition reactions, enabling the construction of various cyclic and polycyclic systems.
Gold(I) catalysts are exceptionally effective at activating the alkyne moiety of compounds like this compound towards nucleophilic attack. In the presence of an unactivated alkene, a gold(I)-catalyzed intermolecular [2+2] cycloaddition can occur to form substituted cyclobutenes. nih.govresearchgate.netorganic-chemistry.org The reaction is initiated by the coordination of the cationic gold(I) complex to the alkyne, rendering it more electrophilic. The alkene then attacks the activated alkyne in a stepwise manner.
The proposed mechanism involves the formation of a cyclopropyl (B3062369) gold(I)-carbene intermediate. nih.gov This intermediate can then undergo ring expansion to a cyclobutyl cation, which, after protodemetalation, yields the final cyclobutene (B1205218) product. The success of these intermolecular reactions often relies on the use of sterically hindered ligands on the gold catalyst, which prevent side reactions and favor the desired cycloaddition pathway. organic-chemistry.orgorgsyn.org
Table 1: Representative Gold-Catalyzed [2+2] Cycloadditions of Terminal Arylalkynes with Alkenes
| Alkyne | Alkene | Catalyst (mol%) | Solvent | Product | Yield (%) | Ref |
| Phenylacetylene (B144264) | α-Methylstyrene | [IPrAu(MeCN)]SbF₆ (5) | CH₂Cl₂ | 1-Methyl-1,3-diphenylcyclobutene | 75 | researchgate.net |
| Phenylacetylene | 1-Octene | [tBuXPhosAu(MeCN)]BArF₄ (5) | CH₂Cl₂ | 1-Hexyl-3-phenylcyclobutene | 82 | organic-chemistry.orgorgsyn.org |
| 4-Methoxyphenylacetylene | Styrene | [IPrAu(MeCN)]SbF₆ (5) | CH₂Cl₂ | 1-(4-Methoxyphenyl)-3-phenylcyclobutene | 78 | researchgate.net |
| Phenylacetylene | Cyclopentene | [tBuXPhosAu(MeCN)]BArF₄ (5) | CH₂Cl₂ | Phenyl-fused bicyclo[3.2.0]heptene | 65 | organic-chemistry.org |
This table presents data for compounds structurally related to this compound to illustrate the general reactivity in gold-catalyzed [2+2] cycloadditions.
In gold-catalyzed cycloadditions, both regioselectivity and stereoselectivity are critical considerations. For the [2+2] cycloaddition between a terminal alkyne like this compound and a monosubstituted or 1,1-disubstituted alkene, the reaction is typically highly regioselective. The initial attack of the alkene on the gold-activated alkyne occurs in a way that leads to the most stable carbocationic intermediate. nih.gov This generally places the phenyl group of the alkyne at the 3-position and the substituents of the alkene at the 1-position of the resulting cyclobutene ring.
DFT calculations on similar systems support a stepwise mechanism, which accounts for the observed regioselectivity. acs.org The stereochemical outcome is often controlled by the approach of the alkene to the alkyne-gold complex, with steric factors playing a significant role in determining the facial selectivity of the addition. Enantioselective versions of these reactions have been developed using chiral digold(I) complexes, demonstrating that the stereochemistry can be effectively controlled. acs.org
Radical Reaction Mechanisms Involving this compound
The structure of this compound is also amenable to radical reactions. Radical species can add across the carbon-carbon triple bond, or reactions can be initiated at the tertiary chloride.
An alkyl radical, for instance, can add to the alkyne, generating a vinyl radical intermediate. beilstein-journals.org The regioselectivity of this addition is governed by the stability of the resulting vinyl radical, with the addition occurring preferentially at the less substituted carbon of the alkyne. This vinyl radical can then be trapped or participate in further cascade reactions.
Alternatively, the tertiary C-Cl bond can undergo homolytic cleavage under photolytic or radical-initiator conditions to generate a tertiary propargylic radical. This radical is stabilized by the adjacent alkyne. Such radical intermediates are key in Atom Transfer Radical Addition (ATRA) processes. nih.gov The highly electrophilic nature of alkynyl radicals suggests they are very reactive and can participate in processes like hydrogen atom abstraction or addition to π-systems. acs.orgacs.org
Role of Transition Metal Catalysis in Modulating Reactivity and Selectivity
Transition metal catalysis is fundamental to unlocking and controlling the diverse reactivity of this compound. Different metals can selectively activate different parts of the molecule, leading to a wide array of products with high selectivity.
Gold and Platinum: As discussed, cationic gold(I) and platinum(II) complexes are powerful π-acids that activate the alkyne for nucleophilic attack and cycloadditions. beilstein-journals.org They typically operate without changing their oxidation state.
Palladium and Nickel: Palladium and nickel catalysts are widely used for cross-coupling reactions involving aryl and vinyl halides. While the C(sp)-H bond could potentially undergo Sonogashira coupling, the propargylic chloride moiety is also a handle for coupling reactions. For example, a palladium catalyst could facilitate a Negishi-type coupling with an organozinc reagent at the C-Cl bond. rsc.org Such processes often involve a catalytic cycle with oxidative addition and reductive elimination steps, where the metal cycles between different oxidation states (e.g., Pd(0)/Pd(II)).
Copper: Copper catalysts are versatile and can be used in both radical reactions and nucleophilic substitutions. Copper(I) salts can catalyze the substitution of the propargylic chloride with various nucleophiles. mdpi.com They can also promote tandem radical addition/coupling reactions with terminal alkynes. beilstein-journals.org
The choice of metal, its oxidation state, and the associated ligands are therefore critical tools for the synthetic chemist to direct the reactivity of this compound down a specific mechanistic pathway, thereby controlling the reaction outcome and achieving desired molecular complexity.
Copper-Catalyzed Transformations
Copper catalysts are well-known to promote nucleophilic substitution reactions of propargylic halides. In the case of this compound, copper(I) salts are typically employed to facilitate the displacement of the chloride ion by a variety of nucleophiles. The mechanism is believed to proceed through the formation of a copper acetylide intermediate, which then undergoes either a direct nucleophilic attack (SN2) or, more commonly for tertiary systems, an SN2' pathway involving an allenic intermediate.
The reaction of this compound with a nucleophile (Nu⁻) in the presence of a copper(I) catalyst can be envisioned to proceed as follows:
Coordination: The copper(I) catalyst coordinates to the alkyne moiety of this compound.
Ionization: The C-Cl bond is weakened, leading to the formation of a propargyl/allenyl carbocation stabilized by the phenyl group and the gem-dimethyl groups.
Nucleophilic Attack: The nucleophile can attack at either the propargylic (C3) or the allenic (C1) position.
The regioselectivity of the nucleophilic attack is highly dependent on the nature of the nucleophile, the solvent, and the specific copper catalyst and ligands used.
| Catalyst System | Nucleophile (Nu⁻) | Major Product | Proposed Mechanism |
| CuI | R₂NH | Propargylamine | SN2' |
| CuCN | - | Propargyl nitrile | SN2' |
| Cu/RMgX | - | Alkylated alkyne | SN2' |
This table is illustrative and based on general reactivity patterns of similar tertiary propargylic chlorides.
Detailed research findings on analogous systems suggest that the use of soft nucleophiles tends to favor the SN2' pathway, leading to the formation of allenic products, which may then isomerize to the thermodynamically more stable alkyne.
Gold-Catalyzed Transformations
Gold catalysts, particularly gold(I) and gold(III) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. In the context of this compound, gold catalysis can initiate intramolecular cyclization reactions, especially if a suitable nucleophilic moiety is present on the phenyl ring or is introduced into the reaction mixture.
A plausible gold-catalyzed transformation is the intramolecular cyclization to form substituted indene (B144670) derivatives. The mechanism is thought to involve:
π-Activation: The gold catalyst coordinates to the alkyne, rendering it highly electrophilic.
Intramolecular Attack: An ortho-position of the phenyl ring can act as an internal nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization.
Rearrangement and Aromatization: The resulting intermediate can undergo rearrangements and subsequent aromatization to yield a stable indene core.
The presence of the gem-dimethyl group on the propargylic carbon can influence the regioselectivity of the cyclization and may also lead to alternative reaction pathways, such as skeletal rearrangements.
| Gold Catalyst | Reaction Type | Product Type | Key Mechanistic Step |
| AuCl₃ | Intramolecular Cyclization | Substituted Indene | 5-exo-dig cyclization |
| [Au(L)]⁺SbF₆⁻ | Meyer-Schuster Rearrangement | α,β-Unsaturated Ketone | 1,3-hydroxyl shift (if hydrated) |
This table represents potential transformations based on established gold-catalyzed reactions of similar aryl-alkyne substrates.
Palladium-Catalyzed Transformations
Palladium catalysts are workhorses in cross-coupling chemistry. For this compound, palladium catalysis can be utilized for various cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. The tertiary nature of the chloride presents a challenge for direct oxidative addition to a low-valent palladium species, which is a key step in many cross-coupling cycles. However, under appropriate conditions, particularly with the use of specific ligands, these transformations can be achieved.
A notable palladium-catalyzed reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an organic halide. In a variation, the propargylic chloride itself can act as the electrophile. The mechanism is complex and can involve different catalytic cycles depending on the conditions. A plausible pathway involves:
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Cl bond to form a Pd(II) intermediate.
Transmetalation: In the presence of a copper co-catalyst, a copper acetylide is formed from the terminal alkyne, which then transmetalates with the Pd(II) complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.
| Palladium Catalyst | Co-catalyst/Base | Coupling Partner | Product Type |
| Pd(PPh₃)₄ | CuI / Amine | Terminal Alkyne | Di-alkyne |
| Pd(OAc)₂ / Ligand | Base | Boronic Acid | Aryl-substituted Alkyne |
| PdCl₂(PPh₃)₂ | Base | Alkene | Enyne |
This table outlines potential palladium-catalyzed cross-coupling reactions for this compound based on known methodologies for propargylic halides.
Influence of Catalysts and Ligands on Reactivity Profiles
The choice of catalyst and ligands is paramount in directing the reactivity of this compound. The electronic and steric properties of the ligands can significantly influence the rate, selectivity, and even the mechanistic pathway of the reaction.
Copper Catalysis: In copper-catalyzed nucleophilic substitutions, the use of bidentate nitrogen- or phosphorus-based ligands can enhance the catalytic activity and influence the regioselectivity (SN2 vs. SN2'). Harder ligands may favor attack at the more sterically hindered propargylic position, while softer ligands may promote the SN2' pathway.
Gold Catalysis: The counter-ion and the ligand on the gold catalyst play a crucial role. More coordinating ligands can temper the Lewis acidity of the gold center, leading to different reaction outcomes compared to highly electrophilic, ligand-free or weakly-ligated gold catalysts.
Palladium Catalysis: For palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the C-Cl bond and to promote the reductive elimination step. The choice of ligand can also prevent side reactions such as β-hydride elimination.
Kinetic and Thermodynamic Aspects of this compound Reactions
The reactions of this compound are often under kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions.
Kinetic Control: At lower temperatures, the reaction is likely to be under kinetic control, favoring the product that is formed fastest. In nucleophilic substitution reactions, this often corresponds to the product of SN2' attack, leading to an allenic intermediate, as the transition state for this pathway may be lower in energy.
Thermodynamic Control: At higher temperatures, the reaction may reach equilibrium, and the product distribution will be governed by the relative thermodynamic stabilities of the products. In general, conjugated systems and internal alkynes are more stable than their allenic isomers. Therefore, under thermodynamic control, the propargylic substitution product is often favored.
The formation of the tertiary propargylic carbocation is a key feature influencing the kinetics. The stability of this carbocation, due to hyperconjugation from the methyl groups and delocalization into the phenyl ring, facilitates the ionization of the C-Cl bond, which is often the rate-determining step in SN1-type reactions.
| Condition | Controlling Factor | Favored Product Type | Rationale |
| Low Temperature | Kinetic Control | Allenic Product | Lower activation energy for SN2' pathway |
| High Temperature | Thermodynamic Control | Propargylic Product | Greater stability of the conjugated alkyne |
Synthetic Applications of 3 Chloro 3 Methylbut 1 Yn 1 Yl Benzene As a Versatile Chemical Synthon
Construction of Complex Polycyclic and Heterocyclic Systems Utilizing (3-Chloro-3-methylbut-1-yn-1-yl)benzene
The synthesis of complex polycyclic and heterocyclic systems often relies on strategic annulation and cycloaddition reactions. Terminal alkynes, such as the one present in this compound, are valuable precursors for such transformations. In principle, the phenylacetylene (B144264) moiety of this compound could participate in various cycloaddition reactions, including [4+2] (Diels-Alder), [3+2] (dipolar cycloadditions), and transition-metal-catalyzed [2+2+2] cycloadditions, to construct carbocyclic and heterocyclic rings.
The tertiary propargyl chloride functionality introduces a potential leaving group, which could be exploited in subsequent or tandem reactions to build further complexity. For instance, after an initial cycloaddition involving the alkyne, the chloro-substituted quaternary center could undergo nucleophilic substitution or elimination to generate further unsaturation, driving aromatization or enabling additional cyclization steps. However, specific examples of these strategies being applied with this compound to generate intricate polycyclic or heterocyclic scaffolds are not detailed in the available literature.
Stereoselective and Regioselective Synthesis of Advanced Alkenyl Derivatives from this compound
The conversion of alkynes to stereodefined alkenes is a cornerstone of modern organic synthesis. The triple bond in this compound could, in theory, be functionalized to produce advanced alkenyl derivatives with high stereoselectivity and regioselectivity.
Potential Stereoselective and Regioselective Reactions:
| Reaction Type | Potential Outcome | Controlling Factors |
| Hydrometallation | Formation of vinylmetal species | Choice of metal (e.g., B, Si, Sn), ligands, and reaction conditions would dictate the cis- or trans-addition and the regiochemistry (Markovnikov vs. anti-Markovnikov). |
| Carbometallation | Addition of an organometallic reagent across the alkyne | The nature of the organometallic reagent and catalyst would control the stereochemistry and regiochemistry of the resulting vinylmetallic intermediate. |
| Hydration/Halogenation | Formation of enols/vinyl halides | Acid or metal catalysis, along with the specific reagents, would determine the regioselectivity of addition according to Markovnikov or anti-Markovnikov principles. |
For instance, hydroboration-oxidation would be expected to yield an anti-Markovnikov aldehyde or ketone after tautomerization, while acid-catalyzed hydration would likely produce the Markovnikov ketone. Subsequent reactions of the resulting vinyl intermediates could then be used to build more complex alkenyl structures. Despite these well-established principles, documented examples of these transformations specifically applied to this compound are not present in the surveyed literature.
Formation of Quaternary Carbon Centers through Transformations of this compound
The structure of this compound already contains a quaternary carbon center bearing a chlorine atom. This inherent feature makes it a potential precursor for the synthesis of molecules containing other types of quaternary carbons. The tertiary propargylic chloride is a reactive handle that could be displaced by a variety of nucleophiles in an SN1 or SN2' fashion.
Hypothetical Transformations for Quaternary Carbon Center Formation:
| Reaction Type | Nucleophile | Potential Product |
| Alkylation (SN1) | Organometallic reagents (e.g., Grignards, organocuprates) | A new C-C bond is formed at the quaternary center, replacing the chlorine atom. |
| Cyanation | Cyanide salts | Introduction of a nitrile group at the quaternary position. |
| Rearrangement Reactions | Meyer-Schuster or Rupe rearrangement | Under acidic conditions, tertiary propargyl alcohols (which could be formed from the chloride) can rearrange to α,β-unsaturated ketones. |
The challenge in these transformations would be to control the regioselectivity and avoid competing elimination reactions. The steric hindrance around the quaternary center would also play a significant role in the feasibility of these reactions. While the formation of quaternary carbons is a significant area of research, specific studies detailing the use of this compound for this purpose have not been identified.
Tandem and Multicomponent Reactions Featuring this compound as a Key Component
Tandem and multicomponent reactions (MCRs) are powerful tools for the rapid assembly of molecular complexity from simple starting materials. The bifunctional nature of this compound, possessing both a terminal alkyne and a tertiary chloride, makes it an attractive, albeit underexplored, candidate for such reactions.
A hypothetical tandem reaction could involve an initial metal-catalyzed coupling at the alkyne terminus (e.g., Sonogashira coupling), followed by an intramolecular cyclization where a nucleophile attacks the tertiary carbon, displacing the chloride. In a multicomponent reaction scenario, the alkyne could react with two or more other components in a single pot, with the chloro-substituted quaternary center potentially participating in a subsequent transformation to afford a complex product. Despite the theoretical potential, the scientific literature lacks specific examples of this compound being employed as a key component in reported tandem or multicomponent reactions.
Integration into Divergent Synthetic Pathways for Molecule Library Generation
Divergent synthesis aims to generate a library of structurally diverse molecules from a common intermediate. The multiple reactive sites in this compound could theoretically serve as a branching point for such synthetic strategies.
Potential Divergent Pathways:
Pathway A: Alkyne Functionalization: A series of parallel reactions could be performed on the alkyne, such as click chemistry, hydrometallation-cross-coupling, or cycloadditions, while leaving the tertiary chloride intact for later modification.
Pathway B: Chloride Displacement: A library of nucleophiles could be used to displace the tertiary chloride, generating a range of compounds with different functional groups at the quaternary center. The alkyne would then be available for a second round of diversification.
Pathway C: Benzene (B151609) Ring Functionalization: Electrophilic aromatic substitution on the phenyl ring could provide another avenue for diversification, although the directing effects of the chloro-alkynyl substituent would need to be considered.
By systematically exploring these different reaction pathways, a diverse library of molecules could be generated from this single starting material. However, there is no published research that explicitly demonstrates the use of this compound in this capacity for the generation of molecular libraries.
Computational and Theoretical Studies on 3 Chloro 3 Methylbut 1 Yn 1 Yl Benzene
Electronic Structure and Bonding Analysis of (3-Chloro-3-methylbut-1-yn-1-yl)benzene
The electronic structure of this compound is characterized by the interplay between the phenyl ring, the acetylenic linker, and the halogenated tertiary carbon. The benzene (B151609) ring acts as a π-electron system, while the carbon-carbon triple bond introduces a region of high electron density. The presence of the chlorine atom, an electronegative element, significantly influences the local electronic environment.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For many benzene derivatives, the HOMO is typically associated with the π-system of the aromatic ring, making it susceptible to electrophilic attack. The LUMO, conversely, is often distributed over the entire molecule, indicating potential sites for nucleophilic attack. In substituted benzenes, the energy and distribution of these frontier orbitals are modulated by the electronic effects of the substituents. For instance, in related chloro- and fluoro-substituted benzenes, the contribution of the halogenated carbon to the HOMO can vary, which in turn affects the molecule's reactivity. scispace.com
Computational Modeling of Reaction Pathways and Transition States in this compound Chemistry
Computational modeling, particularly using Density Functional Theory (DFT), has been employed to investigate potential reaction pathways involving compounds with similar structural motifs. researchgate.net For reactions such as C-H activation or nucleophilic substitution, computational methods can map the potential energy surface, identifying transition states and intermediates. researchgate.netmdpi.com For example, in the C-H activation of toluene, a related benzene derivative, the calculated Gibbs activation energy for the metalation process was found to be 41.4 kcal mol⁻¹ at 170°C. researchgate.net This type of analysis allows for the elucidation of reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. The study of transition states provides crucial information about the energy barriers of a reaction, which is fundamental to understanding reaction kinetics.
Prediction of Reactivity and Selectivity Trends through Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for predicting the reactivity and selectivity of molecules. mdpi.com Descriptors such as Fukui functions can be calculated to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. scispace.com For substituted benzenes, these calculations can predict how the substituent directs incoming electrophiles to the ortho, meta, or para positions. The energy required to remove a proton from the benzene ring, a measure of acidity, has been shown to decrease in the order: benzene > fluorobenzene (B45895) > chlorobenzene (B131634) > bromobenzene, both in the gas phase and in an aqueous environment. scispace.com This trend highlights the influence of the halogen substituent on the reactivity of the aromatic ring.
| Compound | Proton Removal Energy (Gas Phase, a.u.) | Proton Removal Energy (Water Phase, a.u.) |
|---|---|---|
| Benzene | 0.6639 | Not specified |
| Fluorobenzene | 0.6443 | 0.5681 |
| Chlorobenzene | 0.6339 | 0.5505 |
| Bromobenzene | 0.6306 | 0.5459 |
Conformational Analysis and Intermolecular Interactions of this compound
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and how it interacts with other molecules. The molecule possesses rotational freedom around the single bond connecting the butynyl chain to the benzene ring. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.
Perspectives and Future Directions in the Research of 3 Chloro 3 Methylbut 1 Yn 1 Yl Benzene
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the chloroalkyne moiety in (3-chloro-3-methylbut-1-yn-1-yl)benzene opens up possibilities for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic systems to control and enhance its reactivity and selectivity in coupling and functionalization reactions.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, are powerful tools for C-C bond formation. researchgate.net While these reactions are well-established, there is a continuous drive to develop more efficient and robust catalyst systems. For this compound, future work could explore the use of palladium complexes with N-heterocyclic carbene (NHC) ligands, which have shown enhanced catalytic activity and stability. nih.gov Collaborative catalysis, using a combination of (NHC)-Cu and (NHC)-Pd complexes, could also be investigated for Sonogashira couplings to achieve high yields under mild, aerobic conditions. nih.gov Iron- and cobalt-based catalysts are also emerging as more sustainable and cost-effective alternatives to palladium for Sonogashira reactions and could be a fruitful area of investigation. beilstein-journals.org
Gold catalysis has shown remarkable efficiency in activating alkyne functionalities. researchgate.netacs.org Gold(I) catalysts, in particular, could be employed for haloalkynylation reactions involving this compound, enabling the transfer of both the chloro and the alkynyl groups to unsaturated systems. researchgate.netnih.gov This could lead to the synthesis of highly functionalized and complex molecules. Furthermore, gold-catalyzed hydration of the haloalkyne could provide an atom-economical route to α-halomethyl ketones. organic-chemistry.org
The development of recyclable catalysts is a key aspect of green chemistry. Future research could focus on heterogenizing homogeneous catalysts by anchoring them to solid supports like silica, magnetic nanoparticles, or polymers. nih.govnih.gov This would facilitate catalyst recovery and reuse, making synthetic processes more economical and environmentally friendly.
| Catalytic System | Potential Reaction with this compound | Advantages |
| Palladium-NHC Complexes | Sonogashira, Heck, Suzuki couplings | Enhanced activity and stability |
| Collaborative (NHC)-Cu/(NHC)-Pd | Sonogashira coupling | High yields, mild, aerobic conditions |
| Iron/Cobalt Catalysts | Sonogashira coupling | Sustainable, cost-effective |
| Gold(I) Catalysts | Haloalkynylation, Hydration | High efficiency, atom-economy |
| Heterogenized Catalysts | Various coupling reactions | Recyclability, sustainability |
Development of Asymmetric Transformations Involving this compound
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. The development of asymmetric transformations involving this compound is a significant and largely unexplored research area.
A key future direction is the development of chiral catalysts for the asymmetric addition of the terminal alkyne of this compound to prochiral electrophiles, such as aldehydes and ketones. This would provide access to chiral propargylic alcohols, which are versatile synthetic intermediates. researchgate.netresearchgate.net Chiral zinc, titanium, or rare-earth metal complexes, in combination with chiral ligands, could be investigated for this purpose. researchgate.netthieme-connect.com
Furthermore, asymmetric hydroalkynylation reactions, where the C-H bond of the terminal alkyne adds across a carbon-carbon multiple bond, present another avenue for creating chiral centers. Rhodium catalysts have been shown to be effective in the enantioselective hydroalkynylative cyclization of enynes with terminal alkynes. rsc.org Similar strategies could be adapted for reactions involving this compound and suitable prochiral substrates.
The development of catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity will be crucial. This will likely involve the design and synthesis of novel chiral ligands that can effectively control the stereochemical outcome of the reaction.
| Asymmetric Transformation | Potential Chiral Products | Key Research Focus |
| Asymmetric Alkynylation of Aldehydes/Ketones | Chiral Propargylic Alcohols | Development of novel chiral metal-ligand complexes |
| Asymmetric Hydroalkynylation | Chiral Alkenyl or Alkyl Substituted Alkynes | Design of enantioselective rhodium or other transition metal catalysts |
Investigation of this compound in Materials Science Lead Discovery
The phenylacetylene (B144264) scaffold present in this compound makes it an interesting candidate for the synthesis of novel polymeric materials with potentially useful electronic and optical properties.
Poly(phenylacetylene) and its derivatives are known to form conducting polymers upon doping. mdpi.comdtic.milresearchgate.net Future research could explore the polymerization of this compound to create a novel halogenated poly(phenylacetylene). The presence of the chloro and methyl groups on the polymer backbone could influence its solubility, processability, and electronic properties. The synthesis of such polymers could be achieved through transition metal catalysis, with rhodium complexes being particularly effective for the polymerization of phenylacetylenes. mdpi.com The resulting polymers could be investigated as precursors for carbon materials with high carbon yield and good solubility. osti.gov
The terminal alkyne group also allows for its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to synthesize functionalized polymers and materials. This could involve grafting this compound onto polymer backbones or using it as a cross-linking agent.
| Material Application | Synthetic Strategy | Potential Properties |
| Conductive Polymers | Rhodium-catalyzed polymerization | Tunable electronic properties, improved solubility |
| High-Yield Carbon Precursors | Thermal conversion of poly(this compound) | High carbon content, processability |
| Functionalized Polymers | "Click" chemistry with azide-functionalized polymers | Tailored material properties |
Sustainable and Green Chemistry Approaches to the Synthesis and Utilization of this compound
The principles of green chemistry are increasingly guiding synthetic methodologies. Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic routes and applications.
Current methods for the synthesis of haloalkynes often involve the use of strong bases and halogenating agents. acs.org Future efforts could focus on developing catalytic methods that avoid stoichiometric reagents. For the utilization of this compound, the use of greener solvents is a key consideration. Ionic liquids (ILs) have emerged as promising alternatives to volatile organic compounds (VOCs) in various reactions, including Friedel-Crafts acylations and Sonogashira couplings. beilstein-journals.orgscispace.comnih.gov The use of ILs could facilitate product separation and catalyst recycling, thereby reducing waste generation. core.ac.ukrsc.org
Atom economy is another central principle of green chemistry. nih.gov Catalytic reactions that proceed with high atom economy, such as addition and cycloaddition reactions, should be prioritized. The development of one-pot, multi-component reactions involving this compound would also contribute to more sustainable synthetic processes by reducing the number of purification steps and minimizing waste.
| Green Chemistry Approach | Application to this compound | Benefits |
| Use of Greener Solvents | Reactions in ionic liquids or water | Reduced use of VOCs, easier product separation and catalyst recycling |
| High Atom Economy Reactions | Catalytic additions and cycloadditions | Minimized waste generation |
| One-Pot, Multi-Component Reactions | Synthesis of complex molecules in a single step | Increased efficiency, reduced waste |
| Use of Recyclable Catalysts | Heterogenized transition metal catalysts | Reduced catalyst consumption and cost |
Q & A
Q. What advanced techniques characterize crystal packing effects on the compound’s stability?
- Methodology : Single-crystal XRD (via WinGX/ORTEP ) to analyze intermolecular interactions (e.g., halogen bonding between Cl and π-systems). Pair with Hirshfeld surface analysis to quantify packing efficiencies .
Data Contradiction Analysis
- Example : Conflicting NMR and XRD data on bond angles may arise from solution vs. solid-state conformers. Resolve by variable-temperature NMR to detect dynamic processes and compare with XRD torsional angles .
Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
